molecular formula C11H23ISi B15162740 (2-Iodooct-1-en-1-yl)(trimethyl)silane CAS No. 162369-46-2

(2-Iodooct-1-en-1-yl)(trimethyl)silane

Cat. No.: B15162740
CAS No.: 162369-46-2
M. Wt: 310.29 g/mol
InChI Key: YXCHXOYXKPWSTJ-UHFFFAOYSA-N
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Description

(2-Iodooct-1-en-1-yl)(trimethyl)silane is a chemical compound characterized by the presence of an iodine atom, an octenyl group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodooct-1-en-1-yl)(trimethyl)silane can be achieved through several methods. One common approach involves the nucleophilic substitution of chlorosilanes with alkenyl magnesium reagents . Another method includes the transition metal-catalyzed hydrosilylation of alkynes and allenes . Additionally, the dehydrogenative silylation of alkenes and the Cu-catalyzed silylation of alkenyl iodonium salts are also viable synthetic routes .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions using readily available starting materials and efficient catalytic systems. The use of transition metal catalysts, such as palladium or copper, is common in these processes to ensure high yields and selectivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Iodooct-1-en-1-yl)(trimethyl)silane involves its reactivity towards various nucleophiles and electrophiles. The iodine atom and the trimethylsilyl group play crucial roles in its reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Iodooct-1-en-1-yl)(trimethyl)silane is unique due to the presence of both an iodine atom and a trimethylsilyl group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions, including substitution, coupling, and isomerization, makes it a valuable compound in organic chemistry .

Properties

CAS No.

162369-46-2

Molecular Formula

C11H23ISi

Molecular Weight

310.29 g/mol

IUPAC Name

2-iodooct-1-enyl(trimethyl)silane

InChI

InChI=1S/C11H23ISi/c1-5-6-7-8-9-11(12)10-13(2,3)4/h10H,5-9H2,1-4H3

InChI Key

YXCHXOYXKPWSTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C[Si](C)(C)C)I

Origin of Product

United States

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